molecular formula C16H19Cl2NO4 B360624 Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate CAS No. 599187-34-5

Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate

Cat. No.: B360624
CAS No.: 599187-34-5
M. Wt: 360.2g/mol
InChI Key: FJCCNJKKGHBPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is characterized by the presence of a piperidine ring, a dichlorophenoxy group, and an ester functional group.

Preparation Methods

The synthesis of Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group on the piperidine ring.

    Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate: This compound has a methyl ester group instead of an ethyl ester group.

    Ethyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxamide: This compound has an amide group instead of an ester group.

Properties

CAS No.

599187-34-5

Molecular Formula

C16H19Cl2NO4

Molecular Weight

360.2g/mol

IUPAC Name

ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate

InChI

InChI=1S/C16H19Cl2NO4/c1-2-22-16(21)11-4-3-7-19(9-11)15(20)10-23-14-6-5-12(17)8-13(14)18/h5-6,8,11H,2-4,7,9-10H2,1H3

InChI Key

FJCCNJKKGHBPQV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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